Cas no 2168756-45-2 (3-(2,4,5-trimethyloxolan-3-yl)propanoic acid)

3-(2,4,5-Trimethyloxolan-3-yl)propanoic acid is a cyclic ether derivative with a propanoic acid functional group, characterized by its unique oxolane (tetrahydrofuran) ring structure substituted with methyl groups at the 2, 4, and 5 positions. This compound is of interest in synthetic organic chemistry due to its potential as a chiral building block or intermediate in the synthesis of more complex molecules. The presence of both an oxolane ring and a carboxylic acid group offers versatility in further functionalization, making it useful for applications in pharmaceuticals, agrochemicals, or specialty materials. Its structural features may also influence solubility and reactivity in synthetic pathways.
3-(2,4,5-trimethyloxolan-3-yl)propanoic acid structure
2168756-45-2 structure
Product Name:3-(2,4,5-trimethyloxolan-3-yl)propanoic acid
CAS No:2168756-45-2
MF:C10H18O3
MW:186.248123645782
CID:6330053
PubChem ID:165530051
Update Time:2025-10-30

3-(2,4,5-trimethyloxolan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid
    • EN300-1457235
    • 2168756-45-2
    • Inchi: 1S/C10H18O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h6-9H,4-5H2,1-3H3,(H,11,12)
    • InChI Key: CPOVJTLRTUGIOG-UHFFFAOYSA-N
    • SMILES: O1C(C)C(C)C(CCC(=O)O)C1C

Computed Properties

  • Exact Mass: 186.125594432g/mol
  • Monoisotopic Mass: 186.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.5Ų

3-(2,4,5-trimethyloxolan-3-yl)propanoic acid Pricemore >>

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Additional information on 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid

Comprehensive Overview of 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid (CAS No. 2168756-45-2): Properties, Applications, and Industry Relevance

3-(2,4,5-trimethyloxolan-3-yl)propanoic acid (CAS No. 2168756-45-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This oxolane derivative combines a propanoic acid moiety with a trimethyl-substituted oxolane ring, offering versatile reactivity for synthetic applications. As researchers increasingly focus on sustainable chemistry and bioactive molecule design, compounds like this demonstrate how subtle structural modifications can significantly alter physicochemical properties and biological activity.

The molecular architecture of 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid features a five-membered oxolane ring with three methyl groups at positions 2, 4, and 5, coupled with a three-carbon carboxylic acid side chain. This arrangement creates distinct stereoelectronic effects that influence its solubility (logP ≈ 1.8), melting point (estimated 85-95°C), and potential for hydrogen bonding. Such characteristics make it valuable for medicinal chemistry applications where balanced lipophilicity is crucial for membrane permeability while maintaining water solubility for bioavailability.

Current research trends highlight the compound's potential in drug discovery, particularly as a chiral building block for protease inhibitors or GPCR-targeted therapeutics. The oxolane scaffold mimics natural carbohydrate structures, making it relevant for glycomimetic drug development—a hot topic in addressing antibiotic resistance and antiviral strategies. Analytical techniques like HPLC-MS (typically using C18 columns with 0.1% formic acid mobile phases) and NMR spectroscopy (characteristic signals at δ 1.2-1.5 ppm for methyl groups) are essential for quality control in synthesis.

In material science, the compound's carboxylic acid functionality enables its use as a monomer for biodegradable polymers, aligning with the global push toward green chemistry. Its degradation products show lower environmental persistence compared to conventional petrochemical derivatives, answering industry demands for eco-friendly alternatives. Recent patent analyses reveal growing interest in similar structures for controlled-release formulations and smart packaging materials that respond to pH changes.

From a commercial perspective, 2168756-45-2 occupies a niche in the fine chemicals market, with current pricing reflecting its specialized synthesis route (typically $250-$500/g for research quantities). Suppliers emphasize its >95% purity (by GC) and strict storage conditions (2-8°C under inert atmosphere) to maintain stability. The compound's synthetic accessibility from commercially available 2,4,5-trimethylfuran via selective oxidation and ring-opening pathways makes it attractive for scale-up considerations.

Emerging applications in flavor and fragrance chemistry leverage the compound's structural similarity to naturally occurring lactones, with potential use in food-grade additives after proper safety evaluation. Regulatory status varies by region, but generally falls under REACH compliance in Europe and TSCA inventory in the United States. Researchers should consult specific safety data sheets for proper handling protocols, particularly regarding its irritant properties in concentrated form.

The scientific literature documents innovative uses of 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid in asymmetric catalysis, where its chiral centers facilitate enantioselective transformations. This aligns with the pharmaceutical industry's focus on single-enantiomer drugs to improve therapeutic indices. Computational studies (DFT calculations) predict favorable binding conformations with various enzyme active sites, supporting its utility in structure-based drug design workflows.

Environmental fate studies indicate that 2168756-45-2 undergoes aerobic biodegradation within 28 days (OECD 301B standard), addressing concerns about persistent organic pollutants. Its low bioaccumulation potential (BCF < 100) makes it preferable to halogenated analogs in green manufacturing initiatives. These properties contribute to its inclusion in several sustainability-focused chemical catalogs and green chemistry databases.

Future research directions may explore the compound's structure-activity relationships in greater depth, particularly how ring strain and steric effects influence its reactivity. The growing field of computational predictive modeling could accelerate its adoption by accurately forecasting novel derivatives with enhanced properties. As high-throughput screening technologies advance, 3-(2,4,5-trimethyloxolan-3-yl)propanoic acid may find unexpected applications in electronic materials or energy storage systems due to its redox-active potential.

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